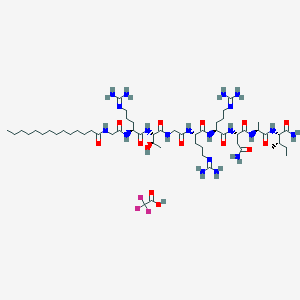![molecular formula C14H9FN2O3 B12047005 3-(4-Fluorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine](/img/structure/B12047005.png)
3-(4-Fluorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine is a heterocyclic organic compound that belongs to the class of benzoxazines Benzoxazines are bicyclic compounds formed by the fusion of a benzene ring with an oxazine ring This compound is characterized by the presence of a fluorophenyl group at the 3-position and a nitro group at the 6-position of the benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine typically involves the following steps:
Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized by the reaction of phenols, formaldehyde, and primary amines.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Buchwald-Hartwig cross-coupling reaction between substituted bromobenzenes and the benzoxazine scaffold.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products
Oxidation: Products may include hydroxylated or carboxylated derivatives.
Reduction: The major product is the corresponding amine derivative.
Substitution: Products vary depending on the substituent introduced, such as alkylated or arylated derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the development of high-performance polymers and resins, particularly in applications requiring enhanced mechanical performance and flame resistance.
Biological Studies: It serves as a scaffold for the synthesis of bioactive molecules, aiding in the study of structure-activity relationships and the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine involves its interaction with molecular targets such as enzymes and receptors. For instance, it may act as an inhibitor of specific kinases or receptors involved in cell signaling pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: This compound has a bromine atom instead of a fluorine atom and exhibits similar biological activities.
4-Aryl-3,4-dihydro-2H-1,4-benzoxazines: These compounds have different aryl groups and are studied for their anticancer properties.
Uniqueness
3-(4-Fluorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine is unique due to the presence of both a fluorophenyl group and a nitro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile scaffold for drug development and materials science applications.
Properties
Molecular Formula |
C14H9FN2O3 |
|---|---|
Molecular Weight |
272.23 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-6-nitro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C14H9FN2O3/c15-10-3-1-9(2-4-10)13-8-20-14-6-5-11(17(18)19)7-12(14)16-13/h1-7H,8H2 |
InChI Key |
QXTZMFHJHRHNLD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=C(O1)C=CC(=C2)[N+](=O)[O-])C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046922.png)
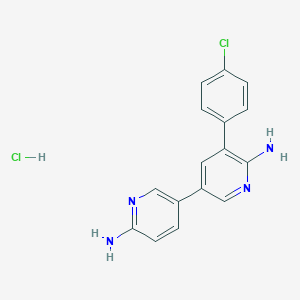


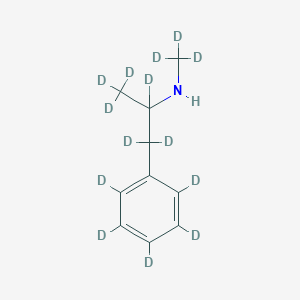

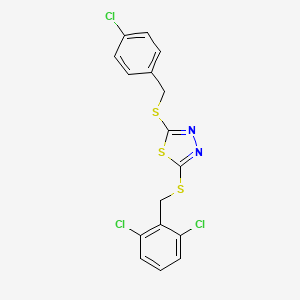

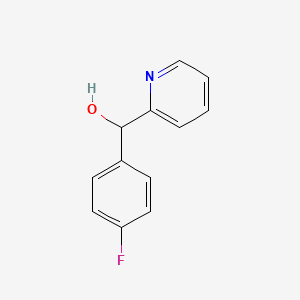
![Tert-butyl 3-[5-amino-4-(aminocarbonyl)-1H-pyrazol-1-YL]pyrrolidine-1-carboxylate](/img/structure/B12046966.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046968.png)
